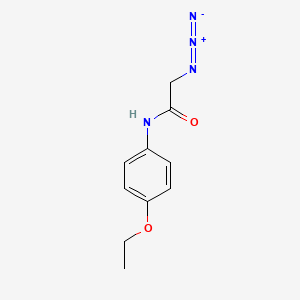2-azido-N-(4-ethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16782358
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N4O2 |
|---|---|
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 2-azido-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |
| Standard InChI Key | UEKPODXEKCNYSI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Introduction
Chemical Identity and Structural Features
2-Azido-N-(4-ethoxyphenyl)acetamide belongs to the class of azidoacetamides, characterized by the presence of an azide (-N₃) group adjacent to an acetamide backbone. The ethoxy (-OCH₂CH₃) substituent at the para position of the phenyl ring distinguishes it from its methyl and methoxy analogues. The molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 236.23 g/mol.
Comparative Structural Analysis
Key structural differences among related compounds are summarized in Table 1.
Table 1: Structural Comparison of Azidoacetamide Derivatives
The ethoxy group introduces steric and electronic variations compared to smaller substituents. The electron-donating nature of the ethoxy group may influence hydrogen-bonding patterns and crystallographic packing, as observed in the methyl variant’s zigzag chains formed via N–H⋯O interactions .
Synthesis and Purification
While no explicit synthesis protocol for 2-azido-N-(4-ethoxyphenyl)acetamide is documented, its preparation can be extrapolated from methods used for analogous compounds.
General Synthesis Strategy
-
Nucleophilic Substitution: Reacting 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide (NaN₃) in a polar solvent (e.g., ethanol/water) under reflux conditions .
-
Reaction Mechanism: The chloride leaving group is replaced by the azide ion, forming the azidoacetamide product.
-
Purification: Recrystallization from ethanol or column chromatography to isolate pure crystals.
Key Parameters:
Crystallographic and Conformational Behavior
The crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals three independent molecules in the asymmetric unit, with varying azido group orientations (N–N–C–C torsion angles: −173.9°, −102.7°, −173.6°) . The ethoxy variant is expected to exhibit similar conformational flexibility, though the bulkier ethoxy group may impose additional steric constraints.
Hydrogen Bonding and Packing
In the methyl derivative, N–H⋯O hydrogen bonds between acetamide groups create zigzag chains along the c-axis . For the ethoxy compound, the ethoxy oxygen could participate in weak C–H⋯O interactions, altering packing motifs.
Reactivity and 1,3-Dipolar Cycloaddition
Azidoacetamides are pivotal in click chemistry, particularly in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. A DFT study of 2-azido-N-(4-diazenylphenyl)acetamide provides insights into regioselectivity trends applicable to the ethoxy variant.
Regioselectivity Analysis
-
Global Reactivity Indices: The azido group acts as a nucleophile (global nucleophilicity index N = 3.05 eV), while terminal alkynes behave as electrophiles (N = 2.84 eV) .
-
Preferred Pathway: The 1,4-triazole product is favored due to interactions between the most nucleophilic azido nitrogen and electrophilic alkyne carbon .
-
Solvent Effects: Calculations in DMSO show reduced activation barriers compared to the gas phase .
Table 2: Thermochemical Data for Cycloaddition Transition States
| Product | ΔG (kcal/mol) |
|---|---|
| 1,4-Triazole | 33.5 |
| 1,5-Triazole | 24.1 |
The ethoxy group’s electron-donating resonance effect may further stabilize transition states, potentially enhancing regioselectivity.
Research Directions and Applications
Critical Knowledge Gaps
-
Experimental crystallographic data for the ethoxy derivative.
-
Kinetic studies of its cycloaddition reactions.
-
Toxicity and stability profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume